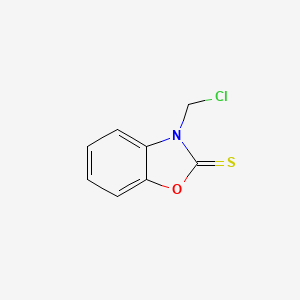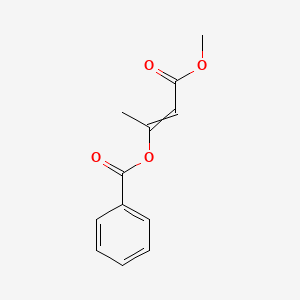
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a hexafluoropropan-2-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hexafluoropropan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products can include amines or alcohols.
Hydrolysis: Products include 4-chlorobenzoic acid and hexafluoropropan-2-amine.
Applications De Recherche Scientifique
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3-diaminobenzene: A related compound with similar structural features but different functional groups.
4-Chloro-1,3-dioxolan-2-one: Another compound with a chlorine substitution on a benzene ring but with a different core structure.
Uniqueness
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is unique due to the presence of the hexafluoropropan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
52786-52-4 |
|---|---|
Formule moléculaire |
C10H4ClF6NO |
Poids moléculaire |
303.59 g/mol |
Nom IUPAC |
4-chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H4ClF6NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H |
Clé InChI |
QRCSJXZPEQTFCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


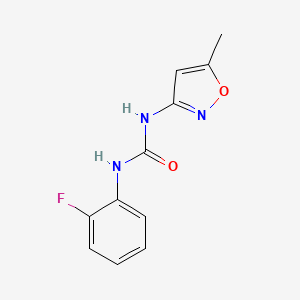
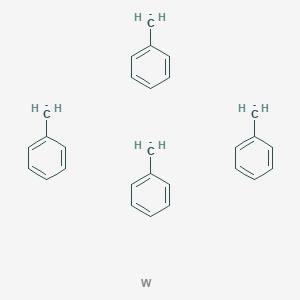
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
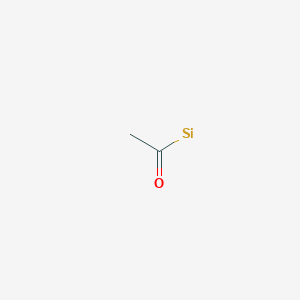
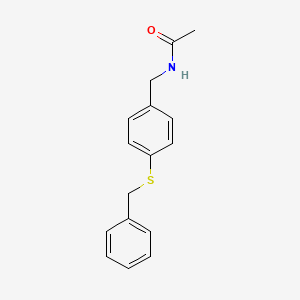
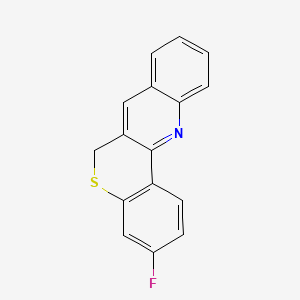
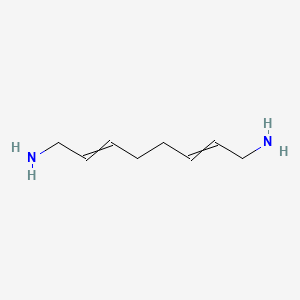
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

